2-(But-3-en-1-yl)benzonitrile
Overview
Description
2-(But-3-en-1-yl)benzonitrile, also known as 2-butenylbenzonitrile, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is a colorless liquid with a low boiling point, making it easy to work with in laboratory experiments. 2-butenylbenzonitrile has been studied for its use in various organic synthesis reactions, as well as its potential applications in the medical field.
Scientific Research Applications
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Green Synthesis of Benzonitrile
- Field : Green Chemistry
- Application : Preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
- Method : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis and phase separation .
- Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
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Pyrrole Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
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Benzoguanamine Production
- Field : Industrial Chemistry
- Application : Benzonitrile is a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
- Method : It is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C .
- Results : The product is benzoguanamine, used in advanced coatings .
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N-Substituted Benzamides
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Diphenylmethanimine Production
- Field : Organic Chemistry
- Application : Benzonitrile is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The product is diphenylmethanimine .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The product is various drugs .
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Green Synthesis of Aromatic, Heteroaromatic and Aliphatic Nitriles
- Field : Green Chemistry
- Application : A novel green synthetic route was proposed with ionic liquid as the recycling agent . This route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .
- Method : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the volume ratio of paraxylene to ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
- Results : The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
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Benzonitrile as a Solvent
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Benzonitrile in Coordination Complexes
- Field : Inorganic Chemistry
- Application : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The product is coordination complexes .
properties
IUPAC Name |
2-but-3-enylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKIOUOIHGYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559585 | |
Record name | 2-(But-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yl)benzonitrile | |
CAS RN |
62170-45-0 | |
Record name | 2-(But-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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